1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester
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Overview
Description
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester is a chemical compound with the molecular formula C22H12Cl2O6 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with 4-(chlorocarbonyl)phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester typically involves the esterification of terephthalic acid with 4-(chlorocarbonyl)phenol. This reaction can be carried out using various catalysts and under different conditions. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to activate the carboxylic acid groups, followed by reaction with 4-(chlorocarbonyl)phenol in the presence of a base like pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and 4-(chlorocarbonyl)phenol.
Polymerization: This compound can be used as a monomer in the synthesis of polyesters and polyamides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine or pyridine to facilitate the reaction.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis may involve sodium hydroxide (NaOH).
Polymerization: Catalysts such as titanium tetrachloride (TiCl4) or antimony trioxide (Sb2O3) can be used to initiate the polymerization process.
Major Products
Substitution Reactions: Products include various esters, amides, and thioesters.
Hydrolysis: The major products are terephthalic acid and 4-(chlorocarbonyl)phenol.
Polymerization: The resulting polymers can have applications in the production of high-performance materials.
Scientific Research Applications
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides, which are important materials in the production of fibers, films, and engineering plastics.
Materials Science: The compound can be used to create advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biological Research: It may be used in the development of drug delivery systems and biomedical devices due to its ability to form biocompatible polymers.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester primarily involves its reactivity as an ester and chlorocarbonyl compound. The ester groups can undergo hydrolysis or transesterification reactions, while the chlorocarbonyl groups can participate in nucleophilic substitution reactions. These reactions enable the compound to form various derivatives and polymers with specific properties .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(trimethylsilyl) ester
- 1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester
- 1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester
Uniqueness
1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester is unique due to the presence of chlorocarbonyl groups, which provide additional reactivity compared to other esters. This allows for the synthesis of a wider range of derivatives and polymers with tailored properties. Additionally, the compound’s ability to undergo polymerization reactions makes it valuable in the production of high-performance materials .
Properties
CAS No. |
82684-68-2 |
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Molecular Formula |
C22H12Cl2O6 |
Molecular Weight |
443.2 g/mol |
IUPAC Name |
bis(4-carbonochloridoylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H12Cl2O6/c23-19(25)13-5-9-17(10-6-13)29-21(27)15-1-2-16(4-3-15)22(28)30-18-11-7-14(8-12-18)20(24)26/h1-12H |
InChI Key |
KRBOHJMLLYJDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)Cl)C(=O)OC3=CC=C(C=C3)C(=O)Cl |
Origin of Product |
United States |
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